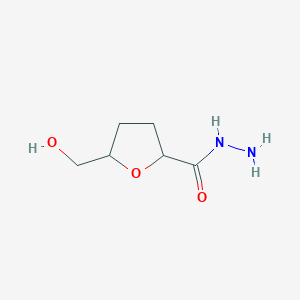
5-(Hydroxymethyl)oxolane-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)oxolane-2-carbohydrazide is a chemical compound with the molecular formula C₆H₁₂N₂O₃ and a molecular weight of 160.2 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a five-membered oxolane ring with a hydroxymethyl group and a carbohydrazide functional group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-(Hydroxymethyl)oxolane-2-carbohydrazide typically involves the reaction of oxolane derivatives with hydrazine or its derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
5-(Hydroxymethyl)oxolane-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbohydrazide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(Hydroxymethyl)oxolane-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
5-(Hydroxymethyl)oxolane-2-carbohydrazide can be compared with other similar compounds, such as:
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
Oxetane derivatives: Used in the synthesis of various heterocycles and natural products.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical reactions and applications. Its combination of a hydroxymethyl group and a carbohydrazide group makes it a versatile compound for research and development .
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-(hydroxymethyl)oxolane-2-carbohydrazide |
InChI |
InChI=1S/C6H12N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h4-5,9H,1-3,7H2,(H,8,10) |
InChI Key |
WTAABXICBKSAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CO)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


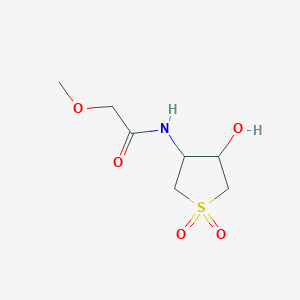
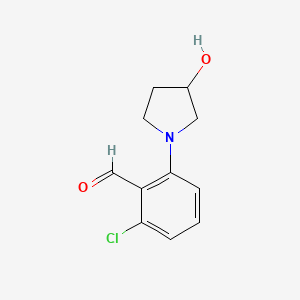

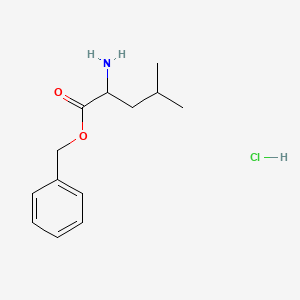
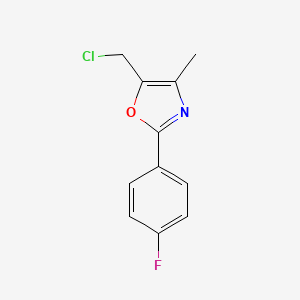
![4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)
![2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine](/img/structure/B13208192.png)
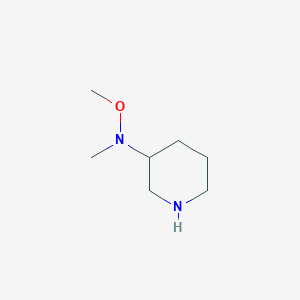

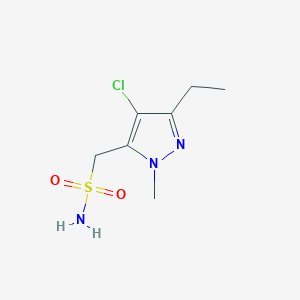
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)



